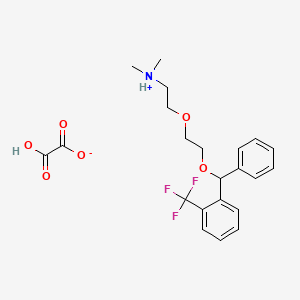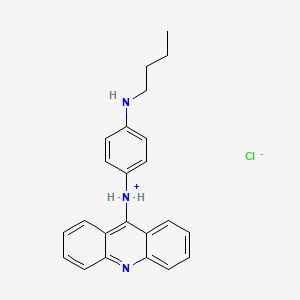
9-(p-(Butylamino)anilino)acridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-(Butylamino)anilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. Acridine derivatives have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has shown promise due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 9-(p-(Butylamino)anilino)acridine hydrochloride typically involves the reaction of 9-chloroacridine with p-(butylamino)aniline in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9-(p-(Butylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye due to its ability to intercalate with DNA.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Due to its DNA-intercalating properties, it has been explored as a potential anticancer drug.
Mechanism of Action
The primary mechanism of action of 9-(p-(Butylamino)anilino)acridine hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA replication and repair . These actions contribute to its potential as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
9-(p-(Butylamino)anilino)acridine hydrochloride can be compared with other acridine derivatives, such as:
Amsacrine (m-AMSA): Another DNA-intercalating agent used as an anticancer drug.
Nitracrine (Ledakrine): Known for its antitumor properties and used in cancer treatment.
Properties
CAS No. |
69292-84-8 |
|---|---|
Molecular Formula |
C23H24ClN3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
acridin-9-yl-[4-(butylamino)phenyl]azanium;chloride |
InChI |
InChI=1S/C23H23N3.ClH/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23;/h4-15,24H,2-3,16H2,1H3,(H,25,26);1H |
InChI Key |
QHRHYOCUWYPMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



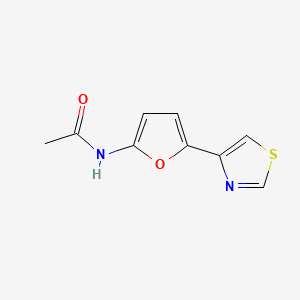
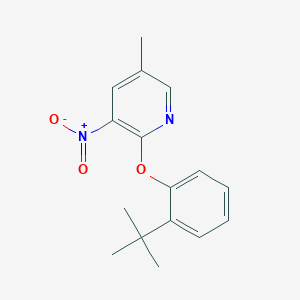
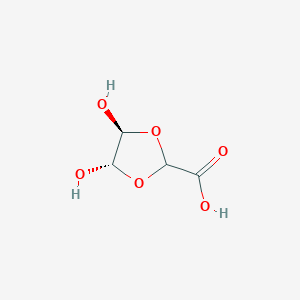

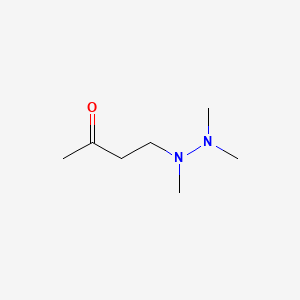
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
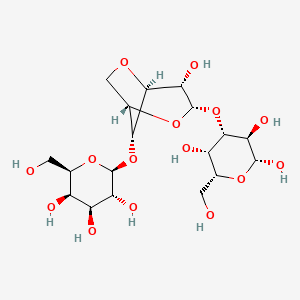
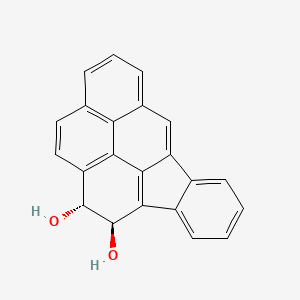

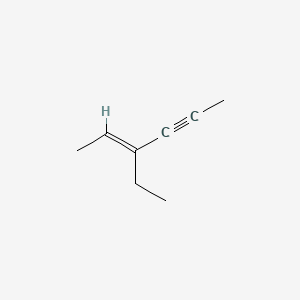
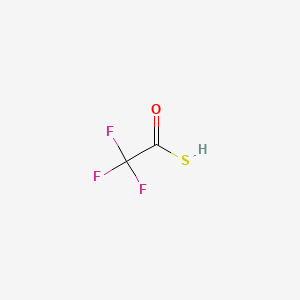
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
